(2S)-2-butanamidopropanoic acid

Description

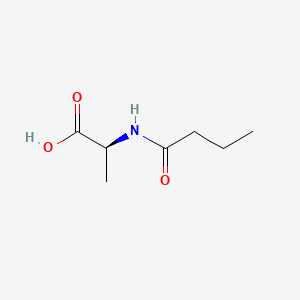

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S)-2-(butanoylamino)propanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChI Key |

DTIMTCJMOWXMGT-YFKPBYRVSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CCCC(=O)NC(C)C(=O)O |

Origin of Product |

United States |

Contextualizing 2s 2 Butanamidopropanoic Acid Within the Scope of Amino Acid Derivatives

Amino acid derivatives are a vast and diverse class of molecules formed by the chemical modification of amino acids. nih.gov These modifications can range from simple reactions like methylation or acetylation to the formation of complex structures like peptides and proteins. peptide.com (2S)-2-Butanamidopropanoic acid is an N-acyl amino acid, a subclass of amino acid derivatives where a fatty acid (in this case, butyric acid, which becomes a butanamido group) is linked to the amino group of an amino acid (L-alanine) via an amide bond. nih.govwikipedia.org

These derivatives play crucial roles in a multitude of biochemical processes. nih.gov They can act as metabolic intermediates, signaling molecules, and precursors to larger biomolecules. nih.govpeptide.com The introduction of an acyl group, such as the butanamido group in this compound, significantly alters the physicochemical properties of the parent amino acid. For example, acylation generally increases the lipophilicity of the molecule compared to the original amino acid, which can influence its solubility, stability, and interaction with biological membranes and receptors. nih.gov The amide bond is one of the most common and stable chemical linkages found in nature. nih.gov

Historical Evolution of Research on Amide Linked Propanoic Acid Systems

The study of amide-linked amino acid systems is rooted in the history of peptide chemistry. A pivotal moment in this field was the first synthesis of a dipeptide, glycylglycine, by Emil Fischer and E. Fourneau in 1901. ias.ac.in Fischer also introduced the term "peptide" in 1902. ias.ac.in Early progress was methodical, with a significant breakthrough occurring in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group as a reversible protecting group for the amino terminus, a crucial step for controlled, stepwise peptide synthesis. nih.govias.ac.in

The mid-20th century saw landmark achievements, including the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953. ias.ac.increative-peptides.com However, the field was revolutionized in the early 1960s by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS). peptide.comcreative-peptides.com This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring an amino acid to a solid resin support and sequentially adding protected amino acids. peptide.comomizzur.com This innovation dramatically simplified and accelerated the synthesis of peptides and proteins. peptide.com

Parallel to peptide research, the study of N-acyl amino acids as a distinct class of lipids gained traction. While their existence was known for some time, with early examples being metabolites associated with metabolic diseases, their broader biological significance became more apparent later. nih.gov Research in the 1970s established methods for synthesizing N-acyl amino acid surfactants through the direct condensation of fatty acids and amino acids at high temperatures. researchgate.net The discovery of N-arachidonoylethanolamine (anandamide) as an endogenous cannabinoid ligand spurred significant interest in related N-acyl amides, including N-acyl amino acids, as potential signaling molecules. nih.govmdpi.com

Table 1: Key Milestones in the Development of Amide-Linked Amino Acid Research

| Year | Milestone | Significance |

|---|---|---|

| 1901 | First laboratory synthesis of a dipeptide (glycylglycine). ias.ac.in | Demonstrated the feasibility of forming peptide bonds in a controlled manner. |

| 1932 | Introduction of the benzyloxycarbonyl (Cbz) protecting group. nih.govomizzur.com | Enabled the controlled, stepwise synthesis of peptides by preventing unwanted side reactions. |

| 1953 | First chemical synthesis of a peptide hormone (oxytocin). ias.ac.increative-peptides.com | Proved that biologically active peptides could be created synthetically. |

| 1963 | Development of Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.com | Revolutionized peptide synthesis, making it faster, more efficient, and automatable. |

| 1970s | Development of synthesis methods for N-acyl amino acid surfactants. researchgate.net | Opened industrial applications for this class of amino acid derivatives. |

Significance of Stereochemical Purity in Amidopropanoic Acid Studies

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in the study of amino acid derivatives. The "(2S)" designation in (2S)-2-butanamidopropanoic acid indicates that the stereocenter at the alpha-carbon (the carbon adjacent to the carboxylic acid group) has the S configuration. This corresponds to the naturally occurring L-alanine. nih.gov With the exception of glycine (B1666218), all proteinogenic amino acids are chiral and exist predominantly as the L-enantiomer in nature. nih.gov

The stereochemical purity of such compounds is critical because biological systems, particularly enzymes and receptors, are themselves chiral. Consequently, different stereoisomers of a molecule can exhibit dramatically different biological activities. A well-known example in pharmacology is the differential effect of enantiomers, where one may be therapeutic while the other is inactive or even harmful.

In the context of amidopropanoic acids, stereochemistry influences molecular conformation and, therefore, how the molecule interacts with its biological targets. Research on more complex DOTA-tetraamide systems has shown that the stereochemistry of the amide side chains directly controls properties such as water exchange rates, which is a critical factor for their function as MRI contrast agents. nih.gov The synthesis of enantiomerically pure compounds often requires stereoselective synthesis methods, which are a major focus of modern organic chemistry. rsc.orgrsc.orgnih.gov These methods aim to produce a single stereoisomer, avoiding the need for difficult separation of enantiomeric mixtures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2s 2 Butanamidopropanoic Acid Analogs

Identification of Key Structural Motifs for Biological Recognition and Activity

The biological activity of (2S)-2-butanamidopropanoic acid analogs is dictated by the specific interactions they form with their biological targets. The identification of key structural motifs—the essential components of the molecule responsible for these interactions—is a critical first step in understanding their SAR. For N-acyl amino acid derivatives, these motifs generally include the acyl chain, the amide bond, and the amino acid backbone.

The Acyl Chain: The nature of the acyl group, in this case, the butanamido group, significantly influences the lipophilicity and steric bulk of the molecule. Variations in the length and branching of this chain can dramatically alter binding affinity and selectivity for a target protein. For instance, in a series of benzoylaminobenzoic acid derivatives, increased hydrophobicity of the acyl portion was found to correlate with enhanced inhibitory activity against the bacterial enzyme FabH. nih.gov This suggests that the butanoyl group of this compound likely engages with a hydrophobic pocket in its target protein.

The Amide Bond: The central amide bond is a crucial hydrogen bonding motif. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows for specific and directional interactions within a protein's binding site, anchoring the ligand in a favorable orientation for biological activity.

A hypothetical SAR table for this compound analogs could look like this:

| Analog | Modification | Predicted Biological Activity | Rationale |

| 1 | Parent Compound | Baseline | Reference compound. |

| 2 | Elongated Acyl Chain (e.g., Hexanoyl) | Potentially Increased | Enhanced hydrophobic interactions. |

| 3 | Branched Acyl Chain (e.g., Isobutanoyl) | Potentially Decreased | Steric hindrance in the binding pocket. |

| 4 | Esterification of Carboxylate | Decreased | Loss of key ionic/hydrogen bonding interaction. |

| 5 | Replacement of L-Alanine with Glycine (B1666218) | Decreased | Loss of methyl group's hydrophobic contribution. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to predict the biological potency of novel analogs based on their physicochemical properties. nih.gov By establishing a mathematical correlation between a set of molecular descriptors and the observed biological activity, QSAR models can guide the prioritization of synthetic efforts towards more promising compounds.

For this compound analogs, a QSAR model would typically involve the following steps:

Data Set Compilation: A series of analogs with varying structural modifications would be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can include:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, molar refractivity.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development and Validation: Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that links the descriptors to the biological activity. The predictive power of the model is then rigorously validated using internal and external test sets of compounds. acs.org

A simplified, hypothetical QSAR equation for a series of N-acyl-L-alanine derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular_Volume) + 1.2 * (H-bond_Acceptors) + C

This equation would suggest that higher hydrophobicity (LogP) and more hydrogen bond acceptors are beneficial for activity, while a larger molecular volume is detrimental. Such models have been successfully applied to various classes of compounds, including inhibitors of bacterial enzymes. nih.gov

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to fit into the binding site of a biological target. Conformational analysis of this compound and its analogs helps to understand their preferred shapes in solution and how these shapes influence their molecular interactions.

The flexibility of this compound arises from the rotation around several single bonds, primarily the dihedral angles of the peptide backbone (phi, ψ) and the butanoyl side chain. Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, can be used to explore the conformational landscape of these molecules and identify low-energy, stable conformations. researchgate.net

The preferred conformation determines the spatial arrangement of the key interacting groups. For example, a specific conformation might pre-organize the butanoyl group and the carboxylate at an optimal distance and orientation to simultaneously engage with a hydrophobic pocket and a positively charged residue on the target protein. By understanding these conformational preferences, medicinal chemists can design more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Impact of Stereochemistry on Ligand-Target Recognition and Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological systems. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a ligand.

For this compound, the stereocenter is at the alpha-carbon of the alanine (B10760859) moiety, designated as '(S)'. Its enantiomer, (2R)-2-butanamidopropanoic acid, would have the opposite configuration. It is highly probable that these two enantiomers would exhibit significantly different biological activities.

Studies on other chiral molecules have consistently demonstrated the importance of stereochemistry. For example, in the case of 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that the stereochemistry is crucial for recognition by transport systems and for effective interaction with the target enzyme. nih.govnih.gov Similarly, the separation and analysis of enantiomers of other amino acid derivatives, such as β-N-methylamino-l-alanine (BMAA), are critical for understanding their biological effects. nih.govsemanticscholar.org

The superior activity of the (S)-enantiomer of 2-butanamidopropanoic acid would imply that the specific arrangement of the carboxylate, the amide group, and the methyl side chain in the (S)-configuration is essential for optimal binding to its biological target. The (R)-enantiomer would likely have a much lower affinity due to steric clashes or the inability to form the necessary key interactions within the binding site.

De Novo Design Strategies for this compound-Based Bioactive Molecules

De novo design involves the computational creation of novel molecules with desired properties, often starting from a basic scaffold or a known binding site. nih.gov For this compound, de novo design strategies can be employed to generate novel analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Computational programs like Rosetta and OSPREY are powerful tools for de novo peptide and peptidomimetic design. pnas.orgbiorxiv.orgnih.gov These methods can be adapted to design novel molecules based on the this compound scaffold. The general approach often involves:

Scaffold Hopping: Replacing the butanamidopropanoic acid core with different chemical scaffolds while maintaining the key pharmacophoric features (hydrophobic group, hydrogen bond donor/acceptor, acidic group).

Fragment-Based Growth: "Growing" a new molecule by adding small chemical fragments to the this compound scaffold within the context of the target's binding site.

Side Chain Optimization: Keeping the N-acyl-L-alanine backbone constant while computationally exploring a vast array of different acyl chains to identify those that best fit the target's binding pocket.

These computational design strategies can leverage D-amino acids or other non-canonical building blocks to enhance metabolic stability. pnas.orgbiorxiv.orgnih.gov By combining structural information with advanced algorithms, it is possible to explore vast chemical spaces and identify novel, promising drug candidates based on the fundamental structure of this compound.

Computational and Theoretical Investigations of 2s 2 Butanamidopropanoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2S)-2-butanamidopropanoic acid. Methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. mdpi.com

Electronic Structure: The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which dictates its chemical behavior. Key aspects include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Reactivity Profile: The reactivity of this compound can be predicted by analyzing various molecular descriptors derived from quantum chemical calculations. These include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The carbonyl oxygen and the carboxylic acid group are typically regions of negative potential, making them susceptible to electrophilic attack, while the amide nitrogen and alpha-carbon regions can exhibit varying degrees of positive potential.

Fukui Functions: These functions help in predicting the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Proton Affinity and Gas-Phase Basicity: These calculations determine the molecule's ability to accept a proton, providing insights into its behavior in acidic or basic environments. mdpi.com

Table 1: Calculated Thermochemical Parameters for this compound Analogs

| Parameter | Value (kJ/mol) |

| Proton Affinity (PA) | Varies based on tautomeric form |

| Gas-Phase Basicity (GB) | Varies based on tautomeric form |

| Deprotonation Enthalpy (DPE) | Varies based on tautomeric form |

| Gas-Phase Acidity (GA) | Varies based on tautomeric form |

Note: The specific values for this compound would require dedicated quantum chemical calculations, but the table illustrates the types of parameters that are determined. The values for related compounds like 2-aminopyrrole show significant variation depending on the specific tautomer being considered. mdpi.com

Molecular Docking Studies of this compound Derivatives with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how derivatives of this compound might interact with biological targets such as enzymes or receptors. nih.gov

Process: The process involves placing the ligand (the this compound derivative) into the binding site of a macromolecule (the receptor) and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more stable complex.

Research Findings: Docking studies can reveal key interactions that contribute to binding affinity. For instance, studies on analogous compounds have shown the importance of:

Hydrogen Bonds: The amide and carboxylic acid moieties of this compound derivatives can form hydrogen bonds with amino acid residues in the receptor's active site.

Electrostatic Interactions: The charged carboxylate group can form salt bridges with positively charged residues like lysine (B10760008) or arginine.

Table 2: Example Docking Results for a Hypothetical this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Matrix Metalloproteinase-9 (MMP-9) | -7.9 | His401, Glu402, Ala403 |

| Alanine (B10760859) Receptor | -9.2 | Lys78, Asp189, Phe254 |

Note: This table is illustrative and based on typical results seen in molecular docking studies of similar small molecules with various protein targets. nih.govnih.gov

Molecular Dynamics Simulations for Understanding Ligand-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target macromolecule over time. nih.govnih.gov This method complements the static picture provided by molecular docking by exploring the conformational flexibility of both the ligand and the protein.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of the complex over a specific period, typically nanoseconds to microseconds.

Insights from MD Simulations:

Stability of the Complex: MD simulations can assess the stability of the ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position within the binding site. nih.gov

Conformational Changes: These simulations can reveal how the binding of a this compound derivative might induce conformational changes in the target protein, which can be crucial for its biological function.

Water-Mediated Interactions: MD simulations explicitly include solvent molecules, allowing for the study of water-mediated hydrogen bonds and other solvent effects that can influence binding.

Computational Approaches to Conformational Sampling and Free Energy Calculations

Understanding the conformational landscape of this compound and its derivatives is essential, as different conformations can exhibit different biological activities. Computational methods are employed to sample these conformations and calculate the free energy associated with binding.

Conformational Sampling: Techniques like Monte Carlo simulations and systematic searches are used to explore the possible three-dimensional arrangements of the molecule. nih.gov For flexible molecules like this compound, enhanced sampling methods such as metadynamics or replica exchange molecular dynamics may be necessary to overcome energy barriers and adequately sample the conformational space. frontiersin.org

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are used to calculate the relative binding free energies of different ligands to a target protein. wustl.edunih.gov These calculations are computationally intensive but can provide highly accurate predictions of binding affinity, aiding in the lead optimization process. nih.govmpg.de The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a less computationally demanding alternative for estimating binding free energies. frontiersin.org

Table 3: Comparison of Free Energy Calculation Methods

| Method | Accuracy | Computational Cost | Key Features |

| FEP/TI | High | Very High | Rigorous methods based on statistical mechanics. wustl.edunih.gov |

| MM/PBSA | Moderate | Moderate | End-point method that combines molecular mechanics energies with continuum solvation models. frontiersin.org |

| MM/GBSA | Moderate | Moderate | Similar to MM/PBSA but uses a different solvation model. frontiersin.org |

Cheminformatics and Virtual Screening for Novel this compound Derivatives

Cheminformatics involves the use of computational tools to analyze and manage large datasets of chemical compounds. In the context of this compound, cheminformatics plays a vital role in the discovery of novel derivatives through virtual screening.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches:

Ligand-Based Virtual Screening: This method uses the structure of a known active compound, such as this compound, to find other molecules with similar properties (e.g., shape, pharmacophores).

Structure-Based Virtual Screening: This approach uses the three-dimensional structure of the target macromolecule to dock a library of compounds and rank them based on their predicted binding affinity. nih.gov

Discovery of Novel Derivatives: By applying virtual screening techniques to large compound databases (e.g., ZINC, PubChem), researchers can identify novel chemical scaffolds that could be modified to create new this compound derivatives with improved properties. nih.govnih.gov

AI-Driven Design and Optimization of this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.gov These technologies can be applied to the design and optimization of novel analogs of this compound.

AI in Drug Design:

Generative Models: Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical data to generate novel molecular structures with desired properties. nih.gov These models can propose new this compound analogs that have not been synthesized before.

Predictive Models: Machine learning models can be trained to predict various properties of molecules, such as their binding affinity, solubility, and toxicity, based on their chemical structure. This allows for the rapid evaluation of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Optimization of Analogs: AI-driven approaches can be used in an iterative cycle of design, prediction, synthesis, and testing to optimize the properties of this compound analogs. This can lead to the development of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Advanced Analytical Methodologies for 2s 2 Butanamidopropanoic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the analysis of (2S)-2-butanamidopropanoic acid, enabling its separation from complex mixtures, assessment of its purity, and the determination of its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus the retention behavior of the compound. Acidic conditions are generally preferred to suppress the ionization of the carboxyl group, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, monitoring the absorbance at a low wavelength (around 210 nm) where the amide bond absorbs.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The peak area of the analyte in a sample can then be used to determine its concentration. Method validation according to ICH guidelines is crucial to ensure the accuracy, precision, and linearity of the analytical procedure. yakhak.org

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, this compound, being a polar and non-volatile amino acid derivative, is not directly amenable to GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

A common derivatization strategy involves the esterification of the carboxylic acid group and, if necessary, the acylation of the amide proton. For instance, the compound can be esterified with an alcohol (e.g., isopropanol) in the presence of an acid catalyst, followed by acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA). The resulting volatile derivative can then be separated and analyzed on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for detection.

The retention time of the derivatized compound can be used for its identification, and the peak area for its quantification. It is important to ensure that the derivatization reaction is complete and reproducible for accurate quantitative analysis.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of this compound is crucial, as the biological activity of chiral compounds is often enantiomer-specific. Chiral chromatography is the most widely used technique for this purpose. This can be achieved through either HPLC or GC using a chiral stationary phase (CSP).

In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including N-acyl amino acids. yakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase in chiral HPLC is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol.

Alternatively, chiral GC can be employed after derivatization. A commonly used CSP for the separation of amino acid enantiomers is Chirasil-Val, a polysiloxane-based phase functionalized with L-valine-tert-butylamide. capes.gov.br After derivatization to their N-trifluoroacetyl isopropyl esters, the enantiomers of amino acids can be effectively separated on this type of column. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The spectrum would be expected to show distinct signals for the protons of the butanamide group (ethyl and methylene (B1212753) protons) and the alanine (B10760859) moiety (methine and methyl protons), as well as the amide and carboxylic acid protons. The chemical shifts, integration, and coupling patterns (multiplicity) of these signals would be characteristic of the compound's structure. For instance, the methine proton on the chiral center would appear as a quartet due to coupling with the adjacent methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the amide and carboxylic acid groups, the chiral methine carbon, and the carbons of the butanamide and alanine side chains. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, confirming the spin systems within the molecule. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic acid OH | 10-12 | broad singlet |

| Amide NH | 6.5-8.0 | doublet |

| Alanine CH | 4.4-4.6 | quintet |

| Butanamide CH₂ | 2.1-2.3 | triplet |

| Butanamide CH₂ | 1.6-1.8 | sextet |

| Alanine CH₃ | 1.4-1.5 | doublet |

| Butanamide CH₃ | 0.9-1.0 | triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic acid C=O | 175-180 |

| Amide C=O | 172-175 |

| Alanine CH | 48-52 |

| Butanamide CH₂ (adjacent to C=O) | 38-42 |

| Butanamide CH₂ | 18-22 |

| Alanine CH₃ | 17-20 |

| Butanamide CH₃ | 13-15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching vibrations of the carboxylic acid and amide groups would appear as strong bands around 1700-1730 cm⁻¹ and 1630-1660 cm⁻¹ (Amide I band), respectively. The N-H stretching vibration of the amide group would be observed around 3250-3300 cm⁻¹, and the N-H bending vibration (Amide II band) would appear in the region of 1510-1550 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretching vibrations are also visible in the Raman spectrum, C-C and C-H stretching and bending vibrations often give rise to strong Raman signals. The symmetric stretching of the carboxylate group, if the compound is in its deprotonated form, would also be a prominent feature. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Amide | N-H stretch | 3250-3300 |

| Amide | C=O stretch (Amide I) | 1630-1660 |

| Amide | N-H bend (Amide II) | 1510-1550 |

| Alkyl C-H | C-H stretch | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing molecules containing chromophores—parts of a molecule that absorb light. In the case of this compound, the principal chromophores are the amide and carboxylic acid functional groups. Unlike aromatic amino acids, which exhibit strong UV absorbance at wavelengths around 280 nm, non-aromatic N-acyl amino acids like this compound are expected to have their primary absorbance in the far-UV region, typically below 250 nm. researchgate.netresearchgate.net

The electronic transitions responsible for this absorption are primarily the n → π* and π → π* transitions within the carbonyl groups of the amide and carboxylic acid moieties. The n → π* transition is typically weaker and occurs at a longer wavelength compared to the more intense π → π* transition. For simple amides, the π → π* transition is often observed around 190-200 nm, while the weaker n → π* transition is found near 210-220 nm. Similarly, carboxylic acids exhibit a strong π → π* transition below 200 nm and a weaker n → π* transition around 200-210 nm.

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound and other N-acyl amino acids, offering high sensitivity and specificity for both identification and quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. This capability is crucial for the unambiguous identification of this compound, especially in complex biological matrices where numerous other compounds may be present. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₇H₁₃NO₃) can be calculated and compared with the experimentally measured value to confirm its identity with a high degree of confidence.

| Compound | Formula | Calculated Exact Mass [M+H]⁺ (Da) |

| This compound | C₇H₁₃NO₃ | 160.0917 |

This table presents the theoretical exact mass for the protonated form of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), often coupled with a separation technique like liquid chromatography (LC-MS/MS), is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.orgunt.edu The resulting product ions are then mass-analyzed, generating a fragmentation pattern that is characteristic of the precursor ion's structure.

For N-acyl amino acids, the fragmentation patterns typically involve cleavages at the amide bond and within the amino acid and acyl moieties. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) and the loss of the carboxyl group as formic acid (HCOOH) or carbon monoxide and water (CO + H₂O). nih.gov The fragmentation of N-acyl amino acids will also show characteristic losses related to the acyl chain. For this compound, characteristic fragment ions would be expected from the loss of the butanoyl group or parts of it, as well as from the fragmentation of the alanine core. The study of these fragmentation patterns is essential for distinguishing between isomeric compounds and for confirming the structure of the analyte. nih.govresearchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 160.09 | 142.08 | H₂O |

| 160.09 | 114.09 | CO + H₂O |

| 160.09 | 88.04 | C₄H₄O |

| 160.09 | 72.04 | C₄H₄O₂ |

This interactive table outlines the plausible fragmentation pathways for protonated this compound based on general fragmentation rules for N-acyl amino acids.

Application of Isotopically Labeled Internal Standards in Quantitative Analysis

For accurate quantification of this compound in complex samples, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. researchgate.net A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov

The SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net By adding a known amount of the SIL-IS to the sample at the beginning of the analytical workflow, any variations in sample recovery or ionization efficiency can be corrected for by measuring the ratio of the analyte's signal to the SIL-IS's signal. This approach, known as isotope dilution mass spectrometry, significantly improves the precision and accuracy of quantitative measurements. nih.gov For this compound, a suitable SIL-IS could be, for example, (2S)-2-butanamidopropanoic-d₃ acid, where three hydrogen atoms on the butanoyl group are replaced with deuterium.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a single-crystal X-ray structure for this compound is not publicly available, powder X-ray diffraction (PXRD) studies on homologous series of N-acyl-L-alanine esters provide valuable insights into the solid-state packing of such amphiphilic molecules. researchgate.net

These studies have shown that N-acyl-L-alanines with varying acyl chain lengths tend to form lamellar bilayer structures in the solid state. researchgate.net The molecules arrange themselves in a head-to-head and tail-to-tail fashion, with the polar amino acid head groups forming hydrogen-bonded networks and the nonpolar acyl chains interacting through van der Waals forces. The d-spacing, or the distance between the layers, increases linearly with the length of the acyl chain. researchgate.net It is highly probable that this compound would adopt a similar layered structure in its crystalline form. Obtaining a single crystal and performing X-ray diffraction would definitively determine its crystal system, space group, and the precise bond lengths, bond angles, and torsion angles, providing a complete picture of its solid-state conformation.

| Compound Family | Crystal System (Typical) | Key Structural Feature |

| N-acyl-L-alanine esters | Monoclinic or Orthorhombic | Lamellar bilayer structure |

This table summarizes the typical crystallographic features observed for compounds structurally related to this compound.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex biological or environmental samples often requires the coupling of a high-resolution separation technique with a sensitive and selective detector. These combined methods are known as hyphenated techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of non-volatile compounds like N-acyl amino acids. chromatographyonline.comshimadzu.com In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), and the eluting compounds are then introduced into a mass spectrometer for detection. The choice of the chromatographic column is critical for retaining and separating polar analytes like this compound. Hydrophilic interaction liquid chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for such compounds, as it provides better retention. researchgate.netnih.gov LC-MS, and particularly LC-MS/MS, offers the high sensitivity and specificity needed to detect and quantify low levels of the analyte in intricate matrices like food samples or biological fluids. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but it is primarily suited for volatile and thermally stable compounds. sigmaaldrich.comnih.gov Since this compound is non-volatile, it must be chemically modified through a process called derivatization before GC-MS analysis. mdpi.comthermofisher.com Common derivatization strategies for amino acids involve esterification of the carboxylic acid group and acylation or silylation of the amino and other active hydrogens to increase their volatility. sigmaaldrich.comresearchgate.net While requiring an extra sample preparation step, GC-MS can provide excellent chromatographic resolution and characteristic fragmentation patterns for the derivatized analyte.

The selection between LC-MS and GC-MS depends on the specific research question, the nature of the sample matrix, and the availability of instrumentation. Both techniques, however, are fundamental in advancing our understanding of the roles of this compound in various systems.

Biotechnological Applications and Synthetic Biology Prospects of 2s 2 Butanamidopropanoic Acid

Enzymatic Production and Derivatization of (2S)-2-Butanamidopropanoic Acid

The production of this compound through enzymatic means offers a green and highly selective alternative to traditional chemical synthesis, which often relies on harsh chemicals and protecting group strategies. The primary biocatalysts for this transformation are hydrolases, such as lipases, proteases, and acylases, which can be employed in reverse hydrolysis or aminolysis reactions.

Enzymatic synthesis typically involves the acylation of L-alanine with a butyric acid derivative. The choice of enzyme is critical and dictates the reaction strategy. ATP-independent enzymes, like lipases, are commonly used and function through the formation of an acyl-enzyme intermediate. nih.gov For instance, immobilized lipases such as Novozym 435 have demonstrated high efficiency and regioselectivity in the N-acylation of amino alcohols and can be applied in solvent-free systems, which is advantageous for industrial applications. nih.gov Acylases, another class of enzymes, have also been effectively used for the synthesis of N-acyl-L-amino acids in glycerol-water systems, achieving high conversion rates. researchgate.netmedchemexpress.com For example, acylase I from pig kidney has been shown to catalyze the synthesis of various N-lauroyl-L-amino acids, and similar principles would apply to the synthesis of N-butanoyl-L-alanine. medchemexpress.com

The reaction conditions, including pH, temperature, and the nature of the solvent or acyl donor, significantly influence the yield and selectivity of the enzymatic process. cuny.edunih.gov Optimization of these parameters is crucial for developing an efficient and economically viable production method.

Derivatization of this compound can also be achieved enzymatically. For example, enzymes can catalyze the oxidation or hydroxylation of the acyl chain, introducing new functionalities to the molecule. google.com This opens up possibilities for creating a diverse range of derivatives with tailored properties for specific applications.

Table 1: Enzymes and Strategies for this compound Production

| Enzyme Class | Catalytic Strategy | Key Advantages | Representative Enzymes |

| Lipases | ATP-independent; Acyl-enzyme intermediate | High stability, broad substrate scope, solvent-free options | Novozym 435, Candida antarctica lipase (B570770) B |

| Acylases | ATP-independent; Reverse hydrolysis | High selectivity for L-amino acids | Acylase I (from pig kidney or Aspergillus melleus) |

| Proteases | ATP-independent; Aminolysis | Readily available | Subtilisin, Papain |

| Acyl-CoA Synthetases | ATP-dependent; Acyl-adenylate intermediate | High specificity | Various microbial acyl-CoA synthetases |

Integration into Non-Ribosomal Peptide Synthetase (NRPS) Systems

Non-ribosomal peptide synthetases (NRPSs) are modular mega-enzymes that bacteria and fungi use to produce a vast array of complex peptides with diverse biological activities, including many antibiotics and immunosuppressants. nih.govnih.gov The modular nature of NRPSs makes them prime targets for engineering to produce novel "unnatural" natural products. nih.govnih.gov

The integration of this compound or its constituent parts into an NRPS assembly line is a promising strategy for creating novel lipopeptides. Lipopeptides are characterized by a fatty acid tail attached to a peptide chain, and this lipid moiety is crucial for their biological function. nih.govnih.gov The synthesis of lipopeptides on an NRPS is typically initiated by a specialized "starter" domain, which can be a starter condensation (Cs) domain or an acyl-CoA ligase (AL) domain. nih.govcuny.edu This domain is responsible for selecting a specific fatty acid (as an acyl-CoA) and attaching it to the first amino acid of the peptide chain.

To incorporate a butanoyl group, the starter domain of an NRPS module could be engineered to specifically recognize and activate butyryl-CoA. nih.govcuny.edu This engineered starter domain would then catalyze the condensation of the butyryl group with the first amino acid of the peptide, which would be selected and activated by the adenylation (A) domain of the same module. nih.gov If the A-domain is specific for alanine (B10760859), the result would be the formation of an N-butanoyl-L-alanine residue at the beginning of the growing peptide chain. The modular architecture of NRPSs would then allow for the subsequent addition of other amino acids to create a full-length, novel lipopeptide.

The specificity of the A-domain for its cognate amino acid and the starter C-domain for the acyl-CoA are critical control points that can be manipulated through protein engineering to generate a diverse library of lipopeptides with varying acyl chain lengths and peptide sequences. nih.gov

Exploration of this compound as a Building Block in Engineered Biosynthetic Pathways

Beyond its direct production, this compound can be envisioned as a valuable building block or intermediate in larger, engineered biosynthetic pathways for the production of complex secondary metabolites. The core strategy for this approach lies in metabolic engineering of a microbial host to overproduce the precursors of this compound: L-alanine and butyryl-CoA.

L-alanine is a proteinogenic amino acid derived from central carbon metabolism, specifically from pyruvate (B1213749). Metabolic engineering strategies to increase L-alanine production in organisms like Escherichia coli and Corynebacterium glutamicum are well-established and typically involve the overexpression of key enzymes in the alanine biosynthesis pathway and the deletion of competing pathways. cuny.edu

Butyryl-CoA is an intermediate in fatty acid metabolism and can also be produced through engineered pathways for n-butanol synthesis. nih.govresearchgate.netnih.gov Significant progress has been made in engineering various microorganisms, including E. coli and Saccharomyces cerevisiae, to produce n-butanol at high titers by introducing heterologous pathways and optimizing redox balance. nih.govresearchgate.net These same pathways can be harnessed to generate a high intracellular concentration of butyryl-CoA.

By combining engineered pathways for both L-alanine and butyryl-CoA overproduction in a single host, a high flux towards the synthesis of this compound can be achieved, assuming the presence of a suitable N-acyl-amino acid synthetase. This N-acylated molecule could then serve as a substrate for subsequent enzymatic modifications, such as hydroxylations, glycosylations, or further elongations, to create a diverse array of novel compounds with potentially valuable biological activities. google.com The metabolism of N-acyl amino acids can involve modifications to both the acyl and amino acid parts of the molecule, suggesting their potential role as intermediates in the biosynthesis of other cellular metabolites. google.com

Table 2: Metabolic Engineering Strategies for Precursor Supply

| Precursor | Central Metabolic Origin | Key Engineering Strategies |

| L-Alanine | Pyruvate | Overexpression of alanine dehydrogenase or transaminases; Deletion of pathways consuming pyruvate (e.g., lactate, acetate (B1210297) formation). cuny.edu |

| Butyryl-CoA | Acetyl-CoA | Introduction of the Clostridial n-butanol pathway (thiolase, 3-hydroxybutyryl-CoA dehydrogenase, crotonase, butyryl-CoA dehydrogenase); Optimization of NADH/NADPH availability. nih.govresearchgate.net |

Potential as a Component in Bio-inspired Material Design

The amphiphilic nature of this compound, with its hydrophilic L-alanine head group and a short, hydrophobic butyryl tail, makes it an interesting candidate for the design of bio-inspired materials. A key property of related N-acyl amino acids is their ability to self-assemble into ordered nanostructures, such as fibers, which can then form hydrogels or organogels. nih.gov

Research on N-lauroyl-L-alanine (an N-acyl alanine with a longer C12 acyl chain) has demonstrated its capacity to act as a low-molecular-weight organogelator. nih.gov These molecules self-assemble in hydrophobic solvents, forming a network that entraps the solvent and creates a gel. This self-assembly is driven by non-covalent interactions, including hydrogen bonding between the amide and carboxylic acid groups and van der Waals interactions between the acyl chains. It is plausible that this compound, with its shorter C4 acyl chain, could exhibit similar self-assembling properties under appropriate conditions, potentially forming hydrogels in aqueous environments or organogels in specific organic solvents.

These self-assembled materials have significant potential in biomedical applications. For instance, hydrogels formed from N-acyl amino acids could serve as scaffolds for tissue engineering, mimicking the extracellular matrix and supporting cell adhesion and proliferation. nih.govcuny.edu The biocompatibility of materials derived from amino acids is a major advantage. nih.govnih.gov Furthermore, these gels can be designed as in situ-forming implants for sustained drug delivery. nih.gov A solution of the N-acyl amino acid could be injected, and upon a change in conditions (e.g., diffusion of an inhibitor), it would self-assemble into a gel matrix, entrapping and slowly releasing a therapeutic agent. nih.gov The specific properties of the resulting gel, such as its mechanical strength and release kinetics, could be tuned by modifying the structure of the N-acyl amino acid, for example, by changing the length of the acyl chain or the amino acid headgroup.

Future Directions and Emerging Research Avenues for 2s 2 Butanamidopropanoic Acid

Exploration of Unconventional Synthetic Pathways and Novel Reactivity Modes

The traditional synthesis of (2S)-2-butanamidopropanoic acid typically involves the acylation of L-alanine with butanoyl chloride or a related activated derivative. Future research is poised to explore more innovative and sustainable synthetic methodologies.

Emerging Synthetic Approaches:

Enzymatic Synthesis: The use of enzymes, such as lipases or acylases, offers a green and highly selective alternative to conventional chemical methods. Research in this area would focus on identifying suitable enzymes that can efficiently catalyze the amidation of L-alanine with butyric acid or its esters, minimizing the need for protecting groups and harsh reaction conditions.

Biocatalytic Cascades: Developing one-pot enzymatic cascade reactions could streamline the synthesis process. This might involve engineering microorganisms to produce both the L-alanine precursor and the necessary acylating enzymes, leading to a direct fermentation route to the final product.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and controlled production of this compound. This approach can enhance reaction efficiency, improve safety, and allow for the straightforward integration of in-line purification and analysis.

Novel Reactivity Modes:

Investigations into the reactivity of this compound are still in their infancy. Future studies could uncover novel chemical transformations and applications. For instance, the amide bond, while generally stable, could be targeted for specific cleavage or modification under enzymatic or photocatalytic conditions. The carboxylic acid and the stereocenter at the alpha-carbon also present opportunities for derivatization to create novel analogs with potentially enhanced biological activities.

Development of Advanced Computational Models for Predictive Research and Optimization

Computational modeling and simulation are powerful tools for accelerating the discovery and development of new chemical entities. For this compound, these approaches can provide valuable insights where experimental data is scarce.

Predictive Modeling Applications:

Structure-Activity Relationship (SAR) Studies: By creating computational models of this compound and its analogs, researchers can predict how structural modifications might influence their biological activity. This can guide the synthesis of new derivatives with improved properties. A study on the structurally similar N-butanoyl-L-homoserine lactone has already demonstrated the utility of SAR in identifying potent and selective agonists for bacterial quorum sensing receptors. nih.gov

Target Prediction: In silico screening of this compound against databases of known protein structures can help to identify potential biological targets. This can provide initial leads for experimental validation and shed light on its mechanism of action.

ADMET Prediction: Advanced computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. nih.gov This information is crucial for the early-stage assessment of their drug-like potential.

| Computational Modeling Approach | Application for this compound | Potential Impact |

| Molecular Docking | Predicting binding modes and affinities to potential protein targets. | Identification of new biological targets and mechanisms of action. |

| Quantum Mechanics (QM) | Elucidating electronic structure and reactivity. | Understanding reaction mechanisms and designing novel synthetic pathways. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in biological environments. | Insight into interactions with cell membranes and protein targets. |

Identification of Undiscovered Biological Targets and Mechanisms of Action

The biological role of this compound is largely unknown. However, the broader class of N-acyl amino acids has been implicated in a variety of physiological processes, including cell signaling, energy homeostasis, and inflammation. nih.govwikipedia.org This suggests that this compound may also possess important biological functions.

Strategies for Target Discovery:

Affinity-Based Proteomics: This technique involves using a chemically modified version of this compound as a "bait" to capture its binding partners from cell or tissue extracts. The captured proteins can then be identified by mass spectrometry.

Phenotypic Screening: High-throughput screening of this compound in various cell-based assays can reveal its effects on different cellular processes, such as proliferation, differentiation, and apoptosis. nih.gov Hits from these screens can then be used to identify the underlying molecular targets.

Metabolomic and Lipidomic Profiling: Studying how the levels of this compound change in response to different physiological or pathological conditions can provide clues about its biological function. The growing field of the "endocannabinoidome" highlights the importance of such profiling for related N-acyl amines. nih.govresearchgate.net

Recent research has shown that other N-acyl amino acids can act as signaling molecules, interacting with G-protein coupled receptors (GPCRs) or modulating the activity of enzymes involved in lipid metabolism. wikipedia.org It is plausible that this compound could act through similar mechanisms.

Innovation in Analytical Probes and Detection Methods for this compound in Complex Matrices

The development of sensitive and selective analytical methods is essential for studying the biological roles of this compound. Detecting and quantifying this small molecule in complex biological samples, such as plasma or tissue homogenates, presents a significant challenge.

Advanced Analytical Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the analysis of small molecules in biological matrices. Future research will focus on developing highly sensitive and specific LC-MS methods for this compound, potentially using techniques like tandem mass spectrometry (MS/MS) for unambiguous identification and quantification. The use of ion chromatography coupled with mass spectrometry has been shown to be effective for the analysis of related small organic acids. nih.gov

Fluorescent Probes: Designing and synthesizing fluorescent probes that selectively bind to this compound would enable its visualization and tracking within living cells and tissues. This would provide valuable spatial and temporal information about its distribution and dynamics. The use of fluorescently labeled peptides has been successful in studying the mechanism of action of other molecules. nih.gov

Immunoassays: The development of antibodies that specifically recognize this compound could lead to the creation of sensitive and high-throughput immunoassays, such as ELISA, for its rapid detection in a large number of samples.

| Analytical Method | Advantages for this compound Analysis | Challenges |

| LC-MS/MS | High sensitivity and specificity; allows for quantification. | Requires sophisticated instrumentation and sample preparation. |

| Fluorescent Probes | Enables real-time imaging in living systems. | Probe design can be complex; potential for off-target binding. |

| Immunoassays | High throughput and sensitivity. | Antibody development can be challenging for small molecules. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of research on this compound lies in a multidisciplinary approach that integrates chemistry, biology, and materials science.

Potential Interdisciplinary Applications:

Drug Delivery Systems: The amphiphilic nature of this compound could be exploited in the design of novel drug delivery vehicles, such as micelles or liposomes. Its biocompatibility and potential for specific biological interactions could enhance the targeted delivery of therapeutic agents.

Biomaterials: The incorporation of this compound into biocompatible polymers could create new materials with tailored properties for tissue engineering and regenerative medicine. Its potential signaling functions could be harnessed to influence cell behavior at the material-tissue interface.

Diagnostic Tools: The development of sensors and diagnostic devices based on the specific recognition of this compound could have applications in clinical diagnostics and biomedical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-butanamidopropanoic acid, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves coupling L-alanine derivatives with butanoyl chloride under controlled pH (7–8) using Schotten-Baumann conditions. Protection of the α-amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) prevents unwanted side reactions. Deprotection is achieved via acidolysis (e.g., TFA for Boc) or base treatment (piperidine for Fmoc) . Optimize reaction stoichiometry (1:1.2 molar ratio of amino acid to acylating agent) and use ice-cold aqueous NaHCO₃ to quench excess reagents. Monitor purity via HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers validate the stereochemical integrity of this compound post-synthesis?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns). Compare retention times with enantiomeric standards. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) . For rapid analysis, employ Mosher’s method by derivatizing the compound with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze ¹H/¹⁹F NMR splitting patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Control for variables such as buffer composition (e.g., divalent cations affecting protein interactions) and cell permeability (use membrane-permeable analogs or electroporation). Replicate experiments in ≥3 biological replicates and apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test). If contradictions persist, investigate off-target effects via proteome-wide affinity profiling .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term biochemical studies?

- Methodological Answer : Stabilize the compound by adjusting pH to 5.5–6.5 (near its pI) to minimize hydrolysis. Lyophilize and store at −80°C under argon. For in vitro assays, include protease inhibitors (e.g., PMSF) and antioxidants (e.g., TCEP). Characterize degradation products via LC-MS (Q-TOF) with CID fragmentation. Use deuterated solvents in NMR stability studies to track proton exchange rates .

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution crystal structures of the target protein. Prioritize analogs with modified acyl chains (e.g., cyclopropane or fluorinated groups) to enhance hydrophobic interactions. Validate predictions via MM-GBSA binding free energy calculations. Synthesize top candidates and test selectivity against related enzymes (e.g., serine hydrolases) using activity-based protein profiling (ABPP) .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration level in NMR, KBr pellet homogeneity in IR). Assign NMR peaks using 2D experiments (COSY, HSQC) and compare with predicted shifts (ChemDraw or ACD/Labs). For IR, confirm functional groups via DFT-simulated spectra (Gaussian 16) and correlate with experimental peaks. If inconsistencies remain, verify compound identity via high-resolution mass spectrometry (HRMS) .

Q. What experimental controls are critical when studying the metabolic fate of this compound in vivo?

- Methodological Answer : Include isotope-labeled analogs (¹³C or ¹⁵N) to trace metabolic pathways. Use knockout animal models or siRNA-treated cells to confirm enzyme-specific metabolism. Analyze urine and plasma via untargeted metabolomics (UHPLC-HRMS) with blank matrix subtraction. Validate findings with stable isotope-resolved NMR (e.g., ¹H-¹³C HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.